molecular formula C12H17NO2 B14624683 3,5-Dimethylphenyl propylcarbamate CAS No. 56613-42-4

3,5-Dimethylphenyl propylcarbamate

Cat. No.: B14624683
CAS No.: 56613-42-4
M. Wt: 207.27 g/mol
InChI Key: CSCFLYMHAXGXAF-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl propylcarbamate (C12H17NO2) is a chemical compound of significant interest in specialized research and development, particularly in the field of analytical chemistry and material science. A key research application of this compound and its structural analogs is their use in the synthesis of chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) . These CSPs, such as the well-known cellulose 3,5-dimethylphenyl carbamate (commercialized as Chiralcel® OD), are powerful tools for the enantioseparation of a wide range of chiral compounds . The carbamate derivative functions by forming a chiral environment that can differentially interact with the two enantiomers of a compound, allowing for their resolution . This application is critical in pharmaceutical research, agrochemical development, and other fields where chirality plays a decisive role in biological activity. The compound serves as a valuable building block in the synthesis and study of advanced materials. Research into sustainable chemical modification of biopolymers, such as cellulose, has explored transcarbamoylation reactions using various carbamate derivatives to create materials with potential applications in areas like food packaging, wound treatment, and filtration due to their biodegradability and functional properties . This compound is provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

56613-42-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3,5-dimethylphenyl) N-propylcarbamate

InChI

InChI=1S/C12H17NO2/c1-4-5-13-12(14)15-11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

CSCFLYMHAXGXAF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OC1=CC(=CC(=C1)C)C

Origin of Product

United States

Preparation Methods

Isocyanate-Mediated Route

The most direct method involves reacting 3,5-dimethylphenol with propyl isocyanate under anhydrous conditions:
Reaction:
$$ \text{3,5-Dimethylphenol + C}3\text{H}7\text{NCO} \xrightarrow{\text{Base}} \text{3,5-Dimethylphenyl propylcarbamate} $$

Protocol (adapted from):

  • Dissolve 3,5-dimethylphenol (1 eq) in dry pyridine (3 vol)
  • Add propyl isocyanate (1.2 eq) dropwise at 0°C under N₂
  • Warm to 50°C, stir 12 hr
  • Quench with ice water, extract with ethyl acetate
  • Purify via silica chromatography (hexane:EtOAc 4:1)

Outcomes:

Parameter Value Source
Yield 78-89%
Purity (HPLC) ≥98%
Reaction Time 10-14 hr

Mechanistic Insight:
Pyridine acts as both solvent and base, neutralizing HCl byproduct. Excess isocyanate drives reaction completion via Le Chatelier's principle.

Catalytic Acylation with Propyl Chloroformate

Two-Step Carbamoylation

For laboratories lacking isocyanate availability, propyl chloroformate serves as alternative:
Reaction Sequence:

  • $$ \text{3,5-Dimethylphenol + ClCO}2\text{C}3\text{H}_7 \rightarrow \text{Mixed carbonate intermediate} $$
  • $$ \text{Intermediate + NH}_3 \rightarrow \text{Target carbamate} $$

Optimized Conditions:

  • Step 1: 0°C in DMF with Et₃N (2 eq), 2 hr
  • Step 2: NH₃ gas bubbled at -10°C, 4 hr
  • Solvent System: DMAc/pyridine (9:1 v/v)

Performance Metrics:

Metric Step 1 Step 2 Overall
Yield 92% 85% 78%
Purity 95% 97% 99%*

*After recrystallization from ethanol/water

Advantages:

  • Avoids handling volatile isocyanates
  • Enables gram-scale production (≥50g batches)

Regioselective Protection-Deprotection Strategy

Trityl Group-Mediated Synthesis

For applications requiring high regiochemical purity (>99.5%):

Four-Step Process:

  • Tritylation: Protect 6-OH of cellulose with trityl chloride
  • Carbamoylation: React 2,3-OH with 3,5-dimethylphenyl isocyanate
  • Detritylation: Remove trityl group with HCl/THF
  • Propylcarbamoylation: Final step with propyl isocyanate

Critical Parameters:

  • Step 2 Temp: 110°C (18 hr under N₂)
  • Deprotection: 4M HCl in THF (4 hr, RT)
  • Final Yield: 68-72% (over four steps)

Analytical Data:

  • ¹H NMR (CDCl₃): δ 6.85 (s, 2H, aryl), 4.95 (br, NH), 3.25 (t, J=6.5Hz, 2H, NCH₂)
  • HPLC-MS: m/z 222.1 [M+H]⁺ (calc. 221.26)

Industrial-Scale Production Methods

Continuous Flow Synthesis

Patented method for metric ton production:

Reactor Design:

  • Three-stage continuous system
  • Stage 1: Diphenyl carbonate + methylamine → Phenyl-N-methylurethane
  • Stage 2: Thermal cracking at 210°C/1 atm
  • Stage 3: Propylcarbamoylation at 50°C

Key Metrics:

Parameter Value
Throughput 120 kg/hr
Purity 99.7%
Solvent Recovery 98.5%

Economic Factors:

  • Raw Material Cost: $12.50/kg
  • Energy Consumption: 8.2 kWh/kg

Analytical & Purification Techniques

Quality Control Protocols

HPLC Method:

  • Column: C18 (150 × 4.6 mm, 3.5μm)
  • Mobile Phase: ACN/H₂O (65:35) + 0.1% TFA
  • Flow Rate: 1.0 mL/min
  • Retention Time: 6.8 min

Impurity Profile:

Impurity Max Allowable Source
3,5-Dimethylphenol 0.15% Incomplete reaction
Di-propylcarbamate 0.08% Over-substitution

Crystallization Optimization:

  • Solvent: Ethanol/water (7:3)
  • Cooling Rate: 0.5°C/min
  • Crystal Purity: 99.92% (by DSC)

Emerging Synthetic Technologies

Enzymatic Carbamoylation

Recent advances using lipase catalysts:

  • Enzyme: Candida antarctica Lipase B (CAL-B)
  • Solvent: Supercritical CO₂ (150 bar, 45°C)
  • Conversion: 82% in 24 hr
  • Advantages: No protecting groups needed

Comparison Table:

Method Yield E-Factor* PMI**
Chemical 89% 18.7 6.2
Enzymatic 82% 4.2 1.8

Environmental Factor (kg waste/kg product) *Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl propylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of carbamate derivatives with additional functional groups.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

3,5-Dimethylphenyl propylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl propylcarbamate involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it forms a reversible complex with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic transmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Activity and Stability

The position and nature of substituents on the phenyl ring significantly impact chemical behavior. Key comparisons include:

  • 3,5-Dimethylphenyl vs. 3,5-Dichlorophenyl Derivatives :

    • Electron Effects : Methyl groups are electron-donating, increasing electron density on the phenyl ring, while chlorine atoms are electron-withdrawing. This difference alters reactivity; for example, 3,5-dimethylphenyl carboxamides exhibit strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, comparable to 3,5-difluorophenyl analogs .
    • Lipophilicity : Methyl groups enhance lipophilicity (log k values), improving membrane permeability in agrochemical applications. In contrast, chloro-substituted analogs may exhibit higher environmental persistence but reduced bioavailability .
  • Meta-Substitution vs. Para-Substitution :

    • Meta-substituted derivatives (e.g., 3,5-dimethylphenyl) often show superior activity in PET inhibition compared to para-substituted isomers. This is attributed to optimized steric and electronic interactions with target enzymes in photosystem II .

Data Tables

Table 1: Comparative Analysis of Key Derivatives

Compound Substituents IC₅₀ (PET Inhibition) Lipophilicity (log k) Application
N-(3,5-dimethylphenyl) carboxamide 3,5-dimethylphenyl ~10 µM High (inferred) Herbicides, PET inhibition
N-(3,5-dichlorophenyl) carbamate 3,5-dichlorophenyl Not reported Moderate Chiral chromatography
N-(2,5-dimethylphenyl) carboxamide 2,5-dimethylphenyl ~10 µM Moderate Herbicides (lower activity)
Cellulose 3,5-dimethylphenyl carbamate 3,5-dimethylphenyl N/A High Enantiomer resolution

Table 2: Physical Properties of Meta-Substituted Acetamides

Compound Crystal System Molecules per Unit Notable Features
N-(3,5-dimethylphenyl)-trichloro-acetamide Monoclinic 2 Enhanced thermal stability
N-(3-chlorophenyl)-trichloro-acetamide Triclinic 1 Lower packing efficiency

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dimethylphenyl propylcarbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 3,5-dimethylphenol derivatives with propyl isocyanate or via carbamate-forming reactions. For example, analogous carbamate syntheses (e.g., phenyl alkyl carbamates) employ nucleophilic substitution or condensation under controlled temperatures (40–70°C) and anhydrous conditions . Optimization may include adjusting molar ratios (e.g., 8:1 for precursor reagents) and using catalysts like aluminum chloride, as demonstrated in 3,5-dimethylphenol synthesis . Reaction monitoring via TLC or HPLC is critical to maximize yield (>50% total yield reported in similar systems) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ solvent) can confirm structural integrity, as shown for cyclopropyl(3,5-dimethylphenyl)sulfane (δ 6.78–7.12 ppm for aromatic protons, δ 2.28 ppm for methyl groups) .
  • HPLC : Reverse-phase HPLC with acetonitrile/water gradients determines purity and lipophilicity (log k values), as applied to chlorophenyl carbamates .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon), as recommended for air-sensitive organophosphorus compounds and carbamate analogs . Degradation risks include hydrolysis (avoid moisture) and thermal decomposition (>40°C).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 3,5-dimethylphenyl sulfides or carbamates) .
  • Solvent/Isotope Effects : Test in deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shift variations.
  • Computational Validation : Use DFT calculations (e.g., Gaussian software) to simulate NMR spectra and validate experimental data .

Q. What mechanistic insights exist for reactions involving this compound in catalysis?

  • Methodological Answer : The 3,5-dimethylphenyl group enhances steric bulk and electronic effects in ligand-metal interactions. For example, 3,5-Xyl-SKEWPHOS ligands in asymmetric catalysis improve enantioselectivity via π-π stacking and steric hindrance . Kinetic studies (e.g., variable-temperature NMR) can elucidate transition states in carbamate-mediated reactions .

Q. How can researchers assess the compound’s stability under physiological conditions for drug delivery studies?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-MS over 24–72 hours. Compare with analogs like phenylacetic acid derivatives .
  • Enzymatic Resistance : Test against esterases/carboxylesterases using fluorometric assays, as applied to carbamate prodrugs .

Q. What computational tools are suitable for modeling this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., acetylcholinesterase for carbamates) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to study conformational stability in lipid bilayers or protein pockets .

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